molecular formula C7H7N3O2 B14035394 Ethyl 5-cyano-1H-imidazole-2-carboxylate

Ethyl 5-cyano-1H-imidazole-2-carboxylate

Cat. No.: B14035394
M. Wt: 165.15 g/mol
InChI Key: GIXUJLMPASKVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester is a heterocyclic organic compound that contains an imidazole ring substituted with a cyano group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoacetamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The imidazole ring can also coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-cyano-1H-Imidazole-4-carboxylic acid ethyl ester
  • 2-cyano-1H-Imidazole-4-carboxylic acid ethyl ester
  • 5-amino-1H-Imidazole-2-carboxylic acid ethyl ester

Uniqueness

5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester is unique due to the specific positioning of the cyano and ester groups on the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 5-cyano-1H-imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-2-12-7(11)6-9-4-5(3-8)10-6/h4H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXUJLMPASKVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.